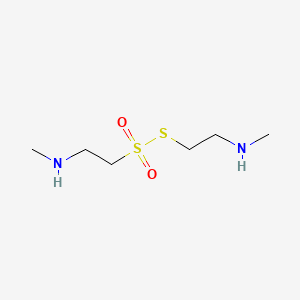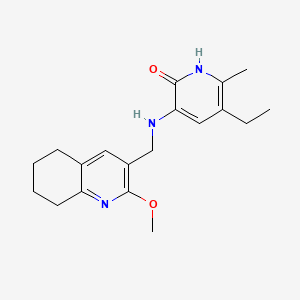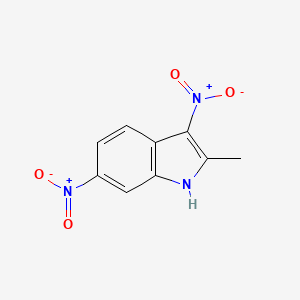![molecular formula C10H10N2O4 B12802965 ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 87592-15-2](/img/structure/B12802965.png)
ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 244255 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 244255 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the compound. The synthetic route often includes steps such as condensation, cyclization, and purification through techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of NSC 244255 may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize the efficiency of the synthesis process. The use of catalysts and solvents is also common to facilitate the reactions and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions: NSC 244255 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles are typical reagents for substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new functionalized compounds with diverse chemical properties.
Scientific Research Applications
NSC 244255 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cellular and molecular biology to investigate cellular processes, signal transduction pathways, and protein interactions.
Medicine: NSC 244255 is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, the compound is used in the development of new materials, pharmaceuticals, and chemical products.
Mechanism of Action
The mechanism of action of NSC 244255 involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular functions. By binding to these targets, NSC 244255 can modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
NSC 244255 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Known for its role in cancer research, this compound shares some structural similarities with NSC 244255 but differs in its specific molecular targets and applications.
NSC 789012: This compound is used in neurobiology research and has distinct chemical properties that make it suitable for studying neural processes.
NSC 345678: Employed in synthetic chemistry, this compound has unique reactivity patterns compared to NSC 244255.
The uniqueness of NSC 244255 lies in its versatile applications across different scientific fields and its ability to interact with a wide range of molecular targets, making it a valuable tool in research and industry.
Properties
CAS No. |
87592-15-2 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-2-16-10(14)7-8-6(4-3-5-11-8)12(15)9(7)13/h3-5,7,15H,2H2,1H3 |
InChI Key |
XIRNQPPYBYNHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(C=CC=N2)N(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


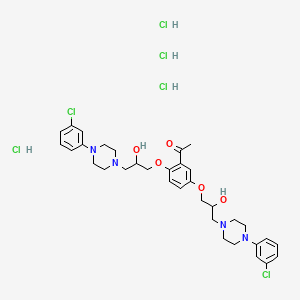
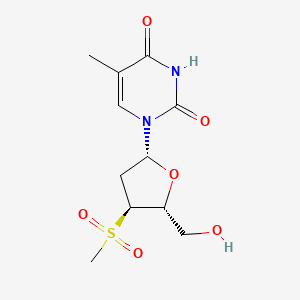

![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)


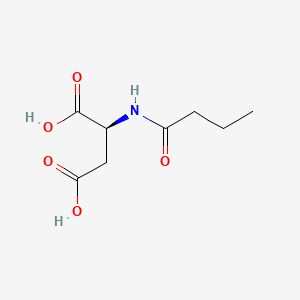


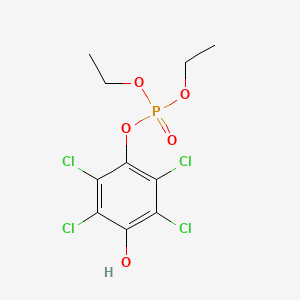
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
